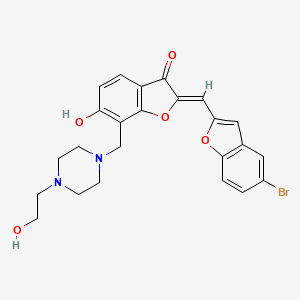
(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H23BrN2O5 and its molecular weight is 499.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article presents a detailed examination of the biological activity of this specific compound, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Benzofuran moiety : Known for various biological activities.
- Piperazine ring : Often associated with enhanced pharmacological properties.
- Hydroxy groups : Contributing to the compound's reactivity and biological activity.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:
-
In vitro Studies : Research indicates that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with hydroxyl substitutions at specific positions have demonstrated lower minimum inhibitory concentrations (MIC) compared to their unsubstituted counterparts .
Compound MIC (μg/mL) Activity Type Compound A 8 Antimycobacterial Compound B 3.12 Antibacterial
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is well-documented. The compound shows significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical in the inflammatory response:
-
Mechanism of Action : The compound reduces NF-kB activity, leading to decreased expression of inflammatory mediators .
Cytokine Inhibition (%) TNF-alpha 93.8 IL-1 98 IL-8 71
Anticancer Activity
Benzofuran compounds have also been investigated for their anticancer properties:
-
Apoptosis Induction : Studies have indicated that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which is crucial for triggering cell death pathways .
Cell Line Apoptosis Induction (%) K562 (Leukemia) Significant Vero (Mammalian) Low toxicity observed
Case Studies
Several case studies highlight the biological efficacy of similar benzofuran derivatives:
- Benzofuran Derivative I : This compound exhibited remarkable anti-inflammatory effects and was effective in managing chronic inflammatory disorders by significantly reducing cytokine levels .
- Benzofuran Derivative II : Demonstrated potent anticancer activity through apoptosis induction mechanisms involving caspase activation and ROS generation .
Eigenschaften
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O5/c25-16-1-4-21-15(11-16)12-17(31-21)13-22-23(30)18-2-3-20(29)19(24(18)32-22)14-27-7-5-26(6-8-27)9-10-28/h1-4,11-13,28-29H,5-10,14H2/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFMHRNOYQRQD-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














